tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(thiazol-5-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a thiazole ring at the 4-position and protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of autophagy activators and kinase inhibitors . Its structural versatility allows for modifications at both the piperazine and thiazole moieties, enabling tailored physicochemical and biological properties.
Properties
Molecular Formula |
C12H19N3O2S |
|---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-thiazol-5-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-18-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
YTFDPCYVJUTDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, particularly in the study of enzyme inhibitors. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves the modulation of biological pathways to achieve the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Hybrid Systems : Compound C23 incorporates a pyrazine ring, which enhances π-π stacking interactions in crystal packing and may improve solubility .
- Functionalization : The acetoxybenzamido group in 66 introduces hydrogen-bonding sites, which could enhance biological activity by interacting with enzymatic pockets .
Physicochemical and Crystallographic Properties
- Parent Compound: NMR data (δ 1.40 ppm for Boc methyl groups) confirms successful synthesis . Crystallographic studies of analogs (e.g., tert-Butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate) reveal chair conformations for piperazine rings and hydrogen-bonded networks stabilizing crystal lattices .
- Hybrid Systems : Compound C23 exhibits planar geometry due to pyrazine-thiazole conjugation, influencing solubility and melting points .
- Sulfonyl Derivatives : The sulfonyl group in compound 4 increases polarity, as evidenced by its high yield and stability during purification .
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